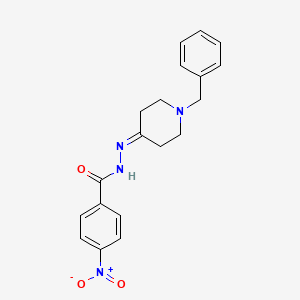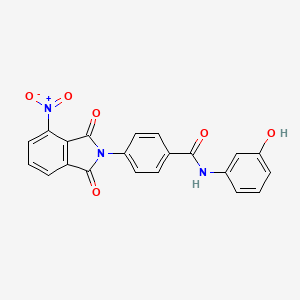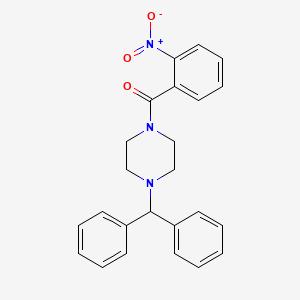
3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one
Descripción general
Descripción
3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as HATU, is a widely used coupling reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. HATU is commonly used in peptide synthesis and is known for its high efficiency and low racemization rates.
Mecanismo De Acción
HATU works by activating carboxylic acids to form reactive intermediates that can react with amines to form peptide bonds. The activation occurs through the formation of an O-acylisourea intermediate, which is highly reactive and can react with amines to form peptide bonds. HATU has been shown to be more efficient than other commonly used coupling reagents such as HBTU and PyBOP.
Biochemical and Physiological Effects:
HATU has no known biochemical or physiological effects as it is not a drug and is not used in any medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HATU as a coupling reagent in peptide synthesis include its high efficiency, low racemization rates, and ability to synthesize difficult peptides. The limitations of using HATU include its high cost compared to other coupling reagents and its sensitivity to moisture, which can lead to decomposition.
Direcciones Futuras
For HATU research include the development of new coupling reagents with improved efficiency and lower cost. There is also potential for the use of HATU in the synthesis of other bioactive compounds beyond peptides. Additionally, research could focus on improving the stability of HATU to moisture and developing new methods for its synthesis.
Aplicaciones Científicas De Investigación
HATU is a popular coupling reagent in peptide synthesis due to its high efficiency and low racemization rates. It is also used in the synthesis of other bioactive compounds such as nucleoside phosphoramidites and amino acid derivatives. HATU has been shown to be effective in the synthesis of difficult peptides such as cyclic peptides and peptides containing non-natural amino acids.
Propiedades
IUPAC Name |
3-(hexylamino)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-4-5-6-7-11-10-12-9(15)8(2)13-14-10/h3-7H2,1-2H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZLUOWWOBDAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NN=C(C(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3732835.png)
![2-(4-hydroxy-3-methoxy-5-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3732840.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3732845.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3732865.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3732880.png)
![ethyl 4-[(8-quinolinylsulfonyl)amino]benzoate](/img/structure/B3732886.png)

![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3732893.png)

![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3732919.png)
![4-hydroxy-6-methyl-3-[2-(3-pyridinyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3732921.png)